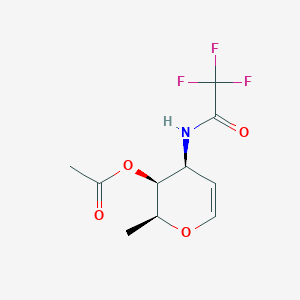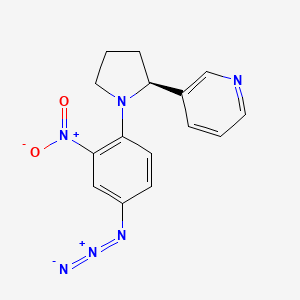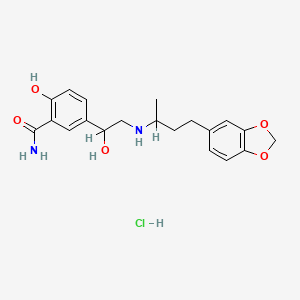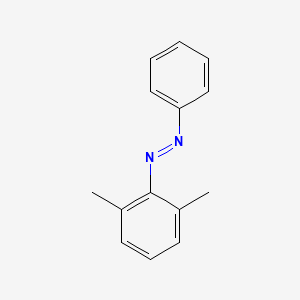
Bruceoside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bruceoside E is a quassinoid glycoside derived from the seeds of Brucea javanica, a plant known for its medicinal properties. This compound has garnered attention due to its potential antitumor and antileukemic activities . Brucea javanica has been used in traditional Chinese medicine for treating various ailments, including malaria and dysentery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bruceoside E involves the extraction and isolation from the seeds of Brucea javanica. The process typically includes:
Extraction: The seeds are subjected to solvent extraction using methanol or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation procedures but on a larger scale. The use of advanced chromatographic techniques ensures the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Bruceoside E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Bruceoside E has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quassinoid glycosides and their chemical properties.
Medicine: Potential therapeutic agent for treating cancers due to its antitumor properties.
Mechanism of Action
Bruceoside E exerts its effects through multiple molecular targets and pathways:
Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Molecular Targets: The compound targets specific proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins.
Pathways Involved: this compound modulates signaling pathways like the NF-κB and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Bruceoside E is compared with other quassinoid glycosides such as Bruceoside-A, Bruceoside-B, and Brucein-D:
Bruceoside-A: Similar in structure but differs in the glycosidic linkage and specific functional groups.
Bruceoside-B: Shares similar antitumor properties but has different molecular targets and pathways.
Uniqueness of this compound: this compound stands out due to its specific molecular structure, which contributes to its unique biological activities and potential therapeutic applications .
Properties
CAS No. |
167782-23-2 |
|---|---|
Molecular Formula |
C31H42O16 |
Molecular Weight |
670.7 g/mol |
IUPAC Name |
(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid |
InChI |
InChI=1S/C31H42O16/c1-10(2)5-16(33)47-22-24-30-9-43-31(24,28(41)42)25(39)21(38)23(30)29(4)7-13(17(34)11(3)12(29)6-15(30)46-26(22)40)44-27-20(37)19(36)18(35)14(8-32)45-27/h7,10-12,14-15,18-25,27,32,35-39H,5-6,8-9H2,1-4H3,(H,41,42)/t11-,12-,14+,15+,18+,19-,20+,21+,22+,23+,24+,25-,27+,29-,30+,31?/m0/s1 |
InChI Key |
QBIRRDDMFSFVGM-RJXHQGEXSA-N |
SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)O |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O |
Synonyms |
bruceoside E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2S)-2-[(2S,3S,4S)-4-[2-(4-ethoxyphenyl)hydrazinyl]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetate](/img/structure/B1198955.png)
![n-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B1198959.png)





![2-(diethylamino)-1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B1198967.png)





